molecular formula C8H4F5NO B3055533 2-(Pentafluorophenyl)acetamide CAS No. 653-20-3

2-(Pentafluorophenyl)acetamide

Cat. No.: B3055533
CAS No.: 653-20-3
M. Wt: 225.11 g/mol
InChI Key: DGTVZQUNYUHWBK-UHFFFAOYSA-N
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Description

2-(Pentafluorophenyl)acetamide is an organic compound with the molecular formula C₈H₄F₅NO. It is characterized by the presence of a pentafluorophenyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Pentafluorophenyl)acetamide can be synthesized through a Passerini three-component reaction. This involves the reaction of methacrylic acid, 2,3,4,5,6-pentafluorobenzaldehyde, and various isocyanides in water. The reaction typically yields the desired product in near-quantitative isolated yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the aforementioned Passerini reaction, which can be scaled up for industrial applications. The reaction conditions, such as temperature and solvent choice, can be optimized to enhance yield and purity .

Mechanism of Action

The mechanism of action of 2-(Pentafluorophenyl)acetamide primarily involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms on the phenyl ring increase the electrophilicity of the aromatic carbon atoms, making them more susceptible to nucleophilic attack. This property is exploited in substitution reactions with thiols and other nucleophiles .

Properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTVZQUNYUHWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294546
Record name 2-(Pentafluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653-20-3
Record name NSC97012
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Pentafluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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